molecular formula C12H18FNO2 B13062642 Methyl 3-fluoro-1-adamantylcarbamate

Methyl 3-fluoro-1-adamantylcarbamate

Cat. No.: B13062642
M. Wt: 227.27 g/mol
InChI Key: FNADVOSALLPLAC-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-1-adamantylcarbamate is a synthetic compound of significant interest in medicinal chemistry and drug discovery, combining a modified adamantane scaffold with a carbamate functional group. The adamantane moiety is a well-established "lipophilic bullet" used in the design of pharmaceuticals to enhance metabolic stability and improve a compound's ability to cross cellular membranes, including the blood-brain barrier . This makes adamantane derivatives valuable for researching treatments for neurological disorders, such as Alzheimer's and Parkinson's disease, as demonstrated by drugs like memantine and amantadine . The incorporation of a fluorine atom at the 3-position is a common strategy in modern drug design, as it can fine-tune the molecule's electronic properties, metabolic profile, and its binding affinity to biological targets. The carbamate group is a versatile structural element found in various bioactive molecules and can serve as a key pharmacophore or a prodrug moiety. While the specific biological profile of this compound is a subject for ongoing investigation, its structure suggests potential as a critical intermediate or scaffold for developing novel enzyme inhibitors or receptor modulators, following the successful precedent of other adamantyl-based drugs like the DPP-IV inhibitors for type 2 diabetes . This product is intended for research purposes by qualified laboratory personnel and is strictly not for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound to explore new chemical space in areas including, but not limited to, antiviral agents, neuromodulators, and enzyme inhibition.

Properties

Molecular Formula

C12H18FNO2

Molecular Weight

227.27 g/mol

IUPAC Name

methyl N-(3-fluoro-1-adamantyl)carbamate

InChI

InChI=1S/C12H18FNO2/c1-16-10(15)14-12-5-8-2-9(6-12)4-11(13,3-8)7-12/h8-9H,2-7H2,1H3,(H,14,15)

InChI Key

FNADVOSALLPLAC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC12CC3CC(C1)CC(C3)(C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(3-fluoroadamantan-1-yl)carbamate typically involves the reaction of 3-fluoroadamantane with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The process may involve the use of catalysts and specific solvents to optimize yield and purity .

Industrial Production Methods

Industrial production of Methyl(3-fluoroadamantan-1-yl)carbamate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

Methyl(3-fluoroadamantan-1-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines .

Scientific Research Applications

Methyl(3-fluoroadamantan-1-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl(3-fluoroadamantan-1-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by carbamoylation, affecting their activity. The fluorine-substituted adamantane structure may enhance the compound’s stability and interaction with hydrophobic sites in proteins .

Comparison with Similar Compounds

Structural Analogues and Functional Groups

Methyl (3-hydroxyphenyl)-carbamate
  • Structure: A phenolic carbamate with a hydroxyl group at the 3-position of the phenyl ring.
  • Key Differences: The hydroxyl group increases polarity, enhancing aqueous solubility but reducing metabolic stability compared to the adamantyl-fluorine system. Classified under GHS 1.0 with warnings for skin and respiratory irritation, indicating stricter handling requirements than non-polar adamantane derivatives .
3-Tolyl-N-methylcarbamate
  • Structure : A tolyl-substituted carbamate used in agrochemicals.
  • Key Differences: Simpler aromatic structure with a methyl group; lacks the adamantane backbone’s rigidity. Higher acute toxicity (noted in toxicological data) due to cholinesterase inhibition, a common trait in pesticidal carbamates .
Fentanyl Methyl Carbamate
  • Structure : A carbamate derivative of the opioid fentanyl, with a piperidine-phenethyl backbone.
  • Higher molecular weight (338.4 g/mol) and complexity compared to Methyl 3-fluoro-1-adamantylcarbamate .
1-Methyl-1-(trichloromethyl)-3-butynyl Carbamate
  • Structure : Contains a trichloromethyl and butynyl group.
  • Key Differences: Chlorine substituents increase electrophilicity and environmental persistence. Limited safety data underscore its experimental status, unlike adamantane derivatives with established pharmacological profiles .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Properties
This compound* C₁₂H₁₆FNO₂ 237.26 High lipophilicity (adamantane), fluorinated stability
Methyl (3-hydroxyphenyl)-carbamate C₈H₉NO₃ 167.16 Polar (hydroxyl group), GHS Class: Skin/respiratory irritation
3-Tolyl-N-methylcarbamate C₉H₁₁NO₂ 165.19 Aromatic, pesticidal activity, cholinesterase inhibition
Fentanyl Methyl Carbamate C₂₁H₂₆N₂O₂ 338.40 Opioid analog, crystalline solid, -20°C storage

*Inferred properties based on structural analogs.

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